

# Bufencarb: A Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: *Bufencarb*

Cat. No.: *B1668033*

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## Abstract

**Bufencarb** is a carbamate insecticide historically used for the control of various soil and foliage insects. As a member of the carbamate class, its primary mode of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target organisms. This technical guide provides an in-depth overview of the physical and chemical properties of **Bufencarb**, along with detailed experimental protocols, and visual representations of its mode of action and analytical workflows.

## Chemical Identity and Physical Properties

**Bufencarb** is a non-systemic insecticide that exists as a mixture of two principal isomers: 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate, typically in a 3:1 ratio.<sup>[1]</sup> This mixture is a yellow-amber solid at room temperature.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **Bufencarb**

Property	Value	Source(s)
IUPAC Name	Reaction mixture of 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate	[3]
CAS Number	8065-36-9	[2][4]
Molecular Formula	C13H19NO2	[2][3][5]
Molecular Weight	221.30 g/mol	[2][5]
Physical State	Yellow-amber solid	[1][2]
Melting Point	26-39 °C	[2]
Boiling Point	125 °C at 0.04 mmHg	[2]
Density	1.024 g/cm <sup>3</sup> at 26 °C	[2]
Vapor Pressure	3 x 10 <sup>-5</sup> mmHg at 30 °C	[6]
Solubility in Water	<50 mg/L (ppm) at 20 °C	[1][2]
Solubility in Organic Solvents	Soluble in xylene and methanol; less soluble in aliphatic hydrocarbons.	[2]
Octanol-Water Partition Coefficient (LogP)	3.7 (estimated for the main isomer)	[6]
Stability	Stable in neutral or acidic solutions; rate of hydrolysis increases with a rise in pH or temperature.[2][6]	

## Experimental Protocols

### Synthesis of Bufencarb

The synthesis of **Bufencarb**, as described in the patent literature (U.S. Patent 3,062,864), involves the reaction of the corresponding phenols with methyl isocyanate.<sup>[2]</sup> A general laboratory-scale protocol is outlined below.

#### Materials:

- 3-(1-methylbutyl)phenol and 3-(1-ethylpropyl)phenol mixture
- Methyl isocyanate (MIC)
- Anhydrous solvent (e.g., toluene, dichloromethane)
- Catalyst (optional, e.g., a tertiary amine like triethylamine)
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve the mixture of 3-(1-methylbutyl)phenol and 3-(1-ethylpropyl)phenol in the anhydrous solvent.
- If using a catalyst, add it to the phenol solution.
- Cool the reaction mixture in an ice bath.
- Slowly add methyl isocyanate dropwise to the cooled solution via the dropping funnel with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

- Upon completion, the solvent can be removed under reduced pressure.
- The crude product can be purified by techniques such as recrystallization or column chromatography to yield the final **Bufencarb** product.

Caution: Methyl isocyanate is a highly toxic and volatile compound. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

## Determination of Physicochemical Properties

The determination of the physicochemical properties listed in Table 1 should be conducted in accordance with internationally recognized standard methods, such as the OECD Guidelines for the Testing of Chemicals. These guidelines provide detailed procedures to ensure data quality and comparability.

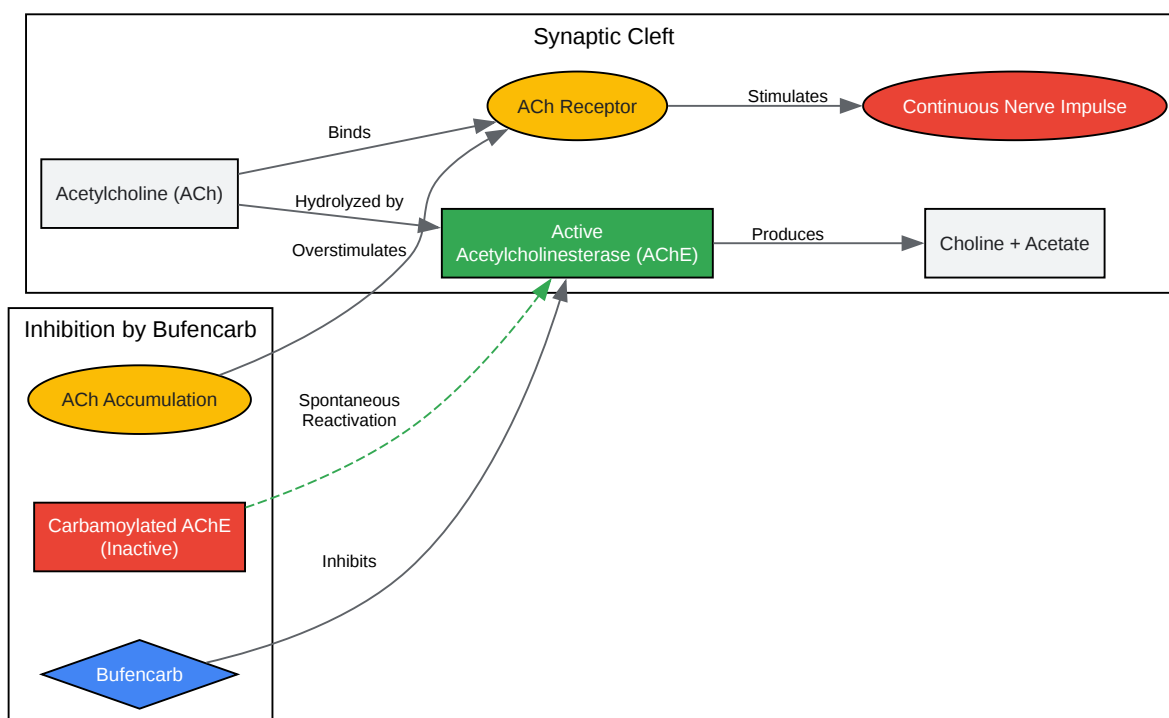
- Melting Point: OECD Guideline 102
- Boiling Point: OECD Guideline 103
- Density: OECD Guideline 109
- Vapor Pressure: OECD Guideline 104
- Water Solubility: OECD Guideline 105 (Flask Method)
- Octanol-Water Partition Coefficient (LogP): OECD Guideline 107 (Shake Flask Method) or OECD Guideline 117 (HPLC Method)

## Mode of Action and Metabolic Pathways

### Acetylcholinesterase Inhibition

The primary mechanism of **Bufencarb**'s insecticidal activity is the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, **Bufencarb** causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and

ultimately, the death of the insect. This inhibition is reversible, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme.

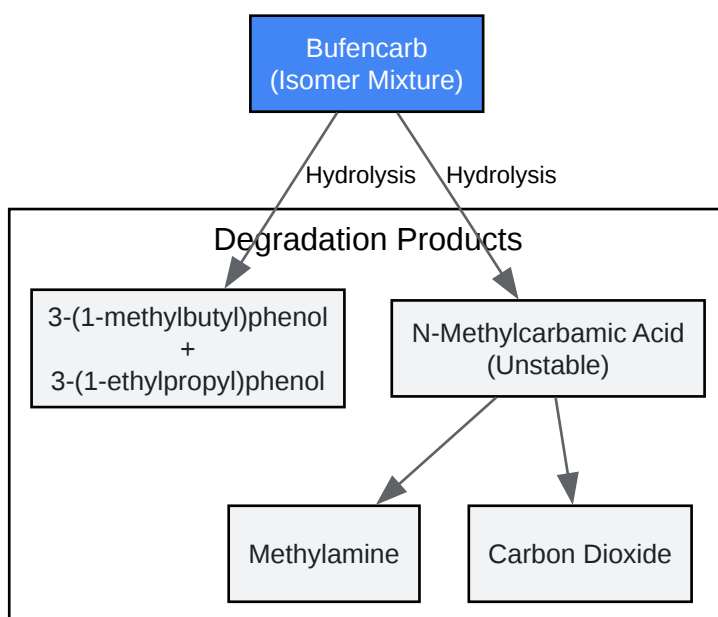


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Mechanism of Acetylcholinesterase Inhibition by **Bufencarb**.

## Metabolic and Environmental Degradation

**Bufencarb** is subject to degradation in biological systems and the environment, primarily through hydrolysis and oxidation. The ester linkage is the most susceptible part of the molecule to hydrolysis, which is accelerated under alkaline conditions. This process leads to the formation of the corresponding phenols and N-methylcarbamic acid, which is unstable and further degrades to methylamine and carbon dioxide.



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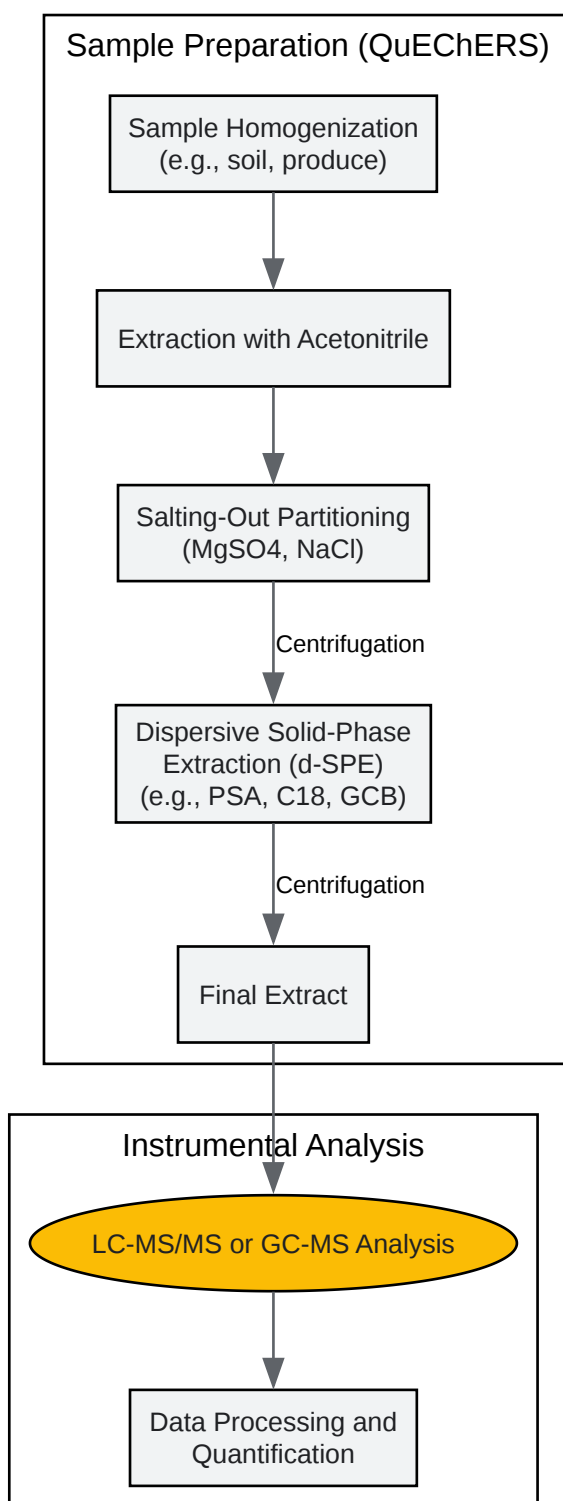
Primary Degradation Pathway of **Bufencarb** via Hydrolysis.

## Analytical Methodology

The analysis of **Bufencarb** residues in environmental and biological matrices typically requires a sample preparation step to extract and clean up the analyte, followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

## General Analytical Workflow

A typical workflow for the determination of **Bufencarb** residues is presented below. This involves sample extraction and cleanup followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



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General Workflow for **Bufencarb** Residue Analysis.

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- To cite this document: BenchChem. [Bufencarb: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668033#physical-and-chemical-properties-of-bufencarb>]

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